molecular formula C10H10N4O2S B5596038 METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE

METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE

Cat. No.: B5596038
M. Wt: 250.28 g/mol
InChI Key: JYBFJNSGWNAALY-UHFFFAOYSA-N
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Description

METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE is a chemical compound with the molecular formula C10H10N4O2S It is a derivative of benzoate and contains a tetrazole ring substituted with a methylsulfanyl group

Preparation Methods

The synthesis of METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE typically involves the following steps:

Chemical Reactions Analysis

METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring and the methylsulfanyl group play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 4-(5-methylsulfanyltetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-16-9(15)7-3-5-8(6-4-7)14-10(17-2)11-12-13-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBFJNSGWNAALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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